Cas no 64465-60-7 (4-(4-Fluoro-3-methylphenyl)phenol)

4-(4-Fluoro-3-methylphenyl)phenol is a fluorinated aromatic compound featuring a phenol group linked to a substituted phenyl ring. Its molecular structure, incorporating both a fluorine atom and a methyl group, enhances its utility as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The fluorine substitution improves metabolic stability and bioavailability, while the phenol group offers reactivity for further functionalization. This compound is valued for its role in developing bioactive molecules, where its structural motifs contribute to binding affinity and selectivity. High purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to potential reactivity.
4-(4-Fluoro-3-methylphenyl)phenol structure
64465-60-7 structure
Product Name:4-(4-Fluoro-3-methylphenyl)phenol
CAS No:64465-60-7
MF:C13H11FO
MW:202.224247217178
MDL:MFCD18312810
CID:1039023
PubChem ID:21416453
Update Time:2025-10-19

4-(4-Fluoro-3-methylphenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
    • 4-(4-fluoro-3-methylphenyl)phenol
    • 4'-fluoro-3'-methylbiphenyl-4-ol
    • BS-29140
    • 4-hydroxy-4'-fluoro-3'-methyl-[1,1'-biphenyl]
    • MFCD18312810
    • SCHEMBL11689482
    • 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol
    • DTXSID70613464
    • BDHYNFUGKOXMGQ-UHFFFAOYSA-N
    • 64465-60-7
    • CS-0191201
    • AKOS015907870
    • 4-Fluoro-4'-hydroxy-3-methylbiphenyl
    • E91448
    • 4-(4-Fluoro-3-methylphenyl)phenol
    • MDL: MFCD18312810
    • Inchi: 1S/C13H11FO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3
    • InChI Key: BDHYNFUGKOXMGQ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C)C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 202.07900
  • Monoisotopic Mass: 202.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 3.50670

4-(4-Fluoro-3-methylphenyl)phenol Customs Data

  • HS CODE:2907199090
  • Customs Data:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-(4-Fluoro-3-methylphenyl)phenol Pricemore >>

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4-(4-Fluoro-3-methylphenyl)phenol Production Method

4-(4-Fluoro-3-methylphenyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:64465-60-7)4-(4-Fluoro-3-methylphenyl)phenol
Order Number:A1169073
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:13
Price ($):223.0
Email:sales@amadischem.com

Additional information on 4-(4-Fluoro-3-methylphenyl)phenol

Introduction to 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol (CAS No. 64465-60-7)

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 64465-60-7, is a significant compound in the realm of pharmaceutical chemistry and molecular research. This biphenyl derivative features a unique structural configuration characterized by a fluoro substituent at the 4' position and a methyl group at the 3' position, coupled with a hydroxyl group at the 4-position of the second benzene ring. Such structural attributes make it a compound of interest for various applications, particularly in the synthesis of biologically active molecules.

The fluoro moiety in 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol plays a crucial role in modulating the electronic properties and metabolic stability of the molecule. Fluorinated aromatic compounds are widely recognized for their ability to enhance binding affinity and selectivity in drug-receptor interactions. This property is particularly valuable in the development of small-molecule drugs, where subtle modifications can significantly impact efficacy and pharmacokinetic profiles. The presence of the methyl group further influences the steric environment around the benzene rings, potentially affecting both the conformational flexibility and interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such biphenyl derivatives in drug discovery. The rigid structure of biphenyl systems provides a stable scaffold for further functionalization, making them ideal candidates for designing novel therapeutic agents. For instance, studies have demonstrated that biphenyl derivatives can exhibit inhibitory activity against various enzymes and receptors involved in metabolic disorders and inflammatory diseases. The hydroxyl group in 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol also offers a site for further chemical modification, allowing for the exploration of diverse pharmacological profiles.

In the context of modern pharmaceutical research, 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol has been investigated for its potential role in developing treatments for neurological disorders. The biphenyl core is known to interact with certain neurotransmitter receptors, and modifications such as fluorination can enhance these interactions. Preliminary studies suggest that this compound may exhibit properties conducive to modulating synaptic transmission or receptor activity, which are critical mechanisms in conditions like Alzheimer's disease or Parkinson's disease. The fluoro substituent's ability to improve metabolic stability further adds to its appeal as a lead compound for further optimization.

The synthesis of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the biphenyl framework efficiently. The introduction of fluorine atoms often necessitates specialized techniques such as electrochemical fluorination or metal-halogen exchange reactions to achieve high regioselectivity and yield. These synthetic strategies underscore the compound's complexity and highlight the expertise required for its preparation.

Evaluation of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol's pharmacological properties has been conducted through both in vitro and in vivo studies. In cell-based assays, this compound has shown potential as an inhibitor of certain kinases and enzymes implicated in cancer progression. The fluoro group's influence on electronic distribution has been observed to enhance binding interactions with these targets, leading to dose-dependent inhibition effects. Animal models have further corroborated these findings, demonstrating that oral administration of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol can modulate biological pathways relevant to tumor growth and metastasis.

The structural versatility of [1,1'-biphenyl] derivatives continues to inspire innovation in medicinal chemistry. Researchers are exploring ways to integrate additional functional groups or alter substitution patterns to improve therapeutic outcomes. For example, incorporating heterocyclic moieties into the biphenyl system could expand its pharmacological spectrum or enhance solubility characteristics. Such modifications are guided by insights from structure-activity relationship (SAR) studies, which meticulously analyze how changes at specific positions affect biological activity.

The role of computational tools in optimizing [4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol] derivatives cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide invaluable insights into how these compounds interact with biological targets at an atomic level. These predictions aid chemists in designing molecules with enhanced potency and reduced off-target effects before experimental validation is undertaken. Such integration of computational methods with traditional wet-lab approaches exemplifies modern drug discovery paradigms.

Future directions for research on [CAS No. 64465-60-7] include exploring its potential as an intermediate in synthesizing more complex drug candidates or investigating its role in combination therapies. The growing emphasis on precision medicine also opens avenues for personalized treatment strategies leveraging compounds like this one tailored to individual patient profiles based on genetic or biomarker data analysis.

In summary,[CAS No: 64465-60-7] stands out as a versatile building block with significant implications for pharmaceutical innovation Its unique structural features combined with promising preclinical data position it as an attractive candidate for further development within therapeutic areas ranging from oncology to neurology As research advances computational methodologies continue refined understanding enabling more efficient discovery pipeline ultimately bringing novel treatments patients need

Recommended suppliers
Amadis Chemical Company Limited
(CAS:64465-60-7)4-(4-Fluoro-3-methylphenyl)phenol
A1169073
Purity:99%
Quantity:1g
Price ($):223.0
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